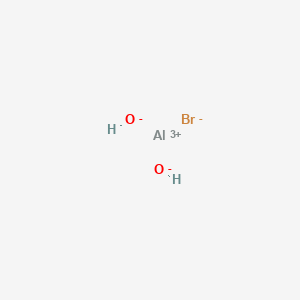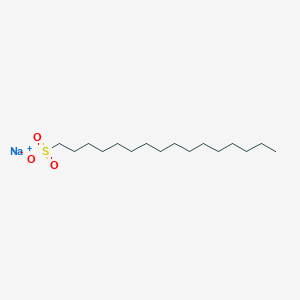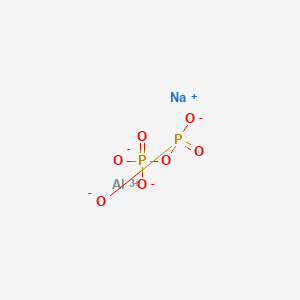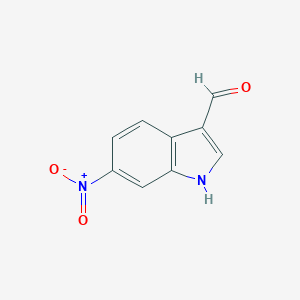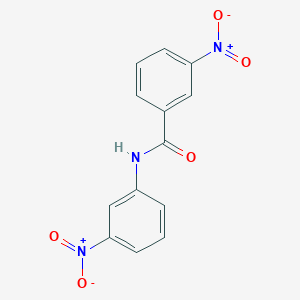
Benzamide, 3-nitro-N-(3-nitrophenyl)-
Übersicht
Beschreibung
Benzamide, 3-nitro-N-(3-nitrophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a nitrobenzamide derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects and has been extensively studied for its mechanism of action.
Wirkmechanismus
Benzamide, 3-nitro-N-(3-nitrophenyl)- inhibits PARP enzymes by binding to the catalytic domain of the enzyme. The inhibition leads to the accumulation of DNA damage and cell death. The compound has been found to be a selective inhibitor of PARP-1 and PARP-2 enzymes, which are the most abundant isoforms of PARP enzymes in cells.
Biochemische Und Physiologische Effekte
Benzamide, 3-nitro-N-(3-nitrophenyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP enzymes. The compound has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. In addition, Benzamide, 3-nitro-N-(3-nitrophenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 3-nitro-N-(3-nitrophenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in various diseases. The compound also has fluorescent properties, which makes it a useful probe for the detection of PARP activity in cells and tissues. However, Benzamide, 3-nitro-N-(3-nitrophenyl)- has some limitations for lab experiments. It is a toxic compound and should be handled with care. The compound also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
Benzamide, 3-nitro-N-(3-nitrophenyl)- has several future directions for research. One of the areas of research is the development of more potent and selective PARP inhibitors for the treatment of cancer and other diseases. Another area of research is the development of Benzamide, 3-nitro-N-(3-nitrophenyl)- derivatives with improved solubility and pharmacokinetic properties. The compound can also be used as a tool for studying the role of PARP enzymes in various diseases and for the development of PARP inhibitors with different mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-nitro-N-(3-nitrophenyl)- has been extensively used in scientific research for its unique properties. It has been found to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and cell death pathways, and their inhibition has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Benzamide, 3-nitro-N-(3-nitrophenyl)- has also been used as a fluorescent probe for the detection of PARP activity in cells and tissues.
Eigenschaften
CAS-Nummer |
101-24-6 |
|---|---|
Produktname |
Benzamide, 3-nitro-N-(3-nitrophenyl)- |
Molekularformel |
C13H9N3O5 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
3-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17) |
InChI-Schlüssel |
IGYJMXLXTJJVRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
101-24-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

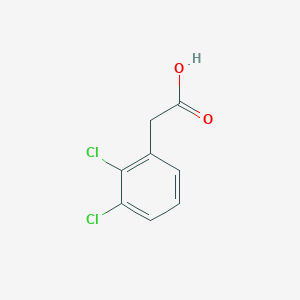
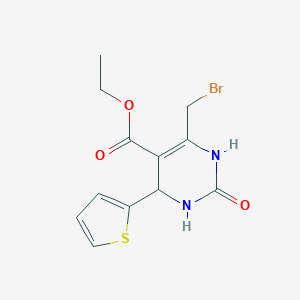
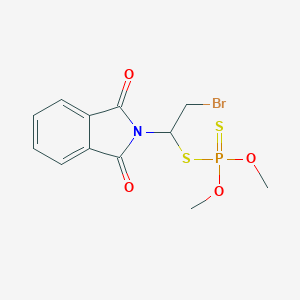
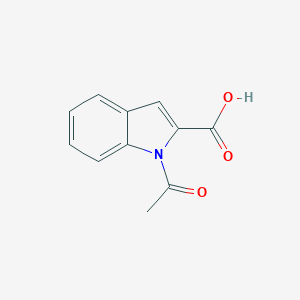
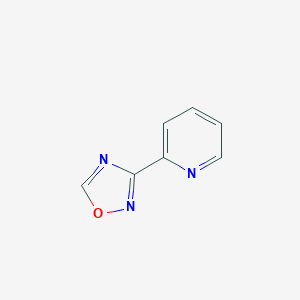
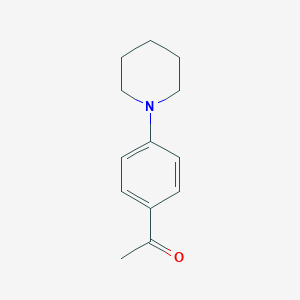
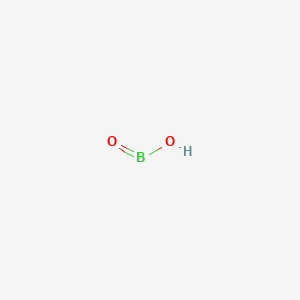
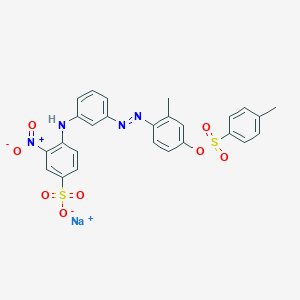
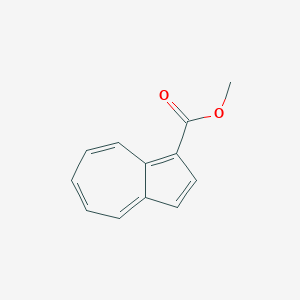
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
